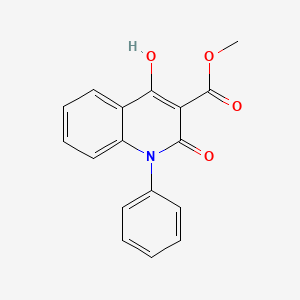

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is notable for its diverse biological and pharmaceutical applications, making it a valuable subject of study in drug research and development .

Wirkmechanismus

Target of Action

It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have interesting pharmaceutical and biological activities .

Biochemical Pathways

It is known that 4-hydroxy-2-quinolones can play roles in natural and synthetic chemistry and have biologically and pharmacological activities .

Pharmacokinetics

Some compounds in the 4-hydroxy-2-quinolones class have shown acceptable pharmacokinetic profiles in in vivo experiments .

Result of Action

It is known that 4-hydroxy-2-quinolones have unique biological activities .

Action Environment

It is known that the reaction process of similar compounds can be completed at reflux for 4 hours in methanol with the presence of sodium methanolate .

Biochemische Analyse

Biochemical Properties

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate shows high reactivity towards N-nucleophiles The nature of these interactions is largely determined by the compound’s structure .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate isothiocyanatobenzene with anion of malonic ester, followed by thermal or acid-catalyzed cyclization . Another common method is the acylation of anthranilic acid esters using ethoxymalonyl chloride, followed by Dieckmann cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Introduction of different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit enhanced biological activities and pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

Industry: Utilized in the development of new materials with specific properties

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its antibacterial activity.

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Used in the synthesis of heterocyclic enols.

Uniqueness

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .

Biologische Aktivität

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate is a significant compound in the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, underlying mechanisms, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique chemical structure, which includes a quinoline ring system that contributes to its biological properties. The compound exhibits various pharmacological activities, including antimicrobial and anticancer effects, making it a subject of interest in medicinal chemistry and drug development.

Biochemical Pathways:

Research indicates that derivatives of 4-hydroxyquinoline, including this compound, can inhibit critical enzymes involved in bacterial DNA replication, such as DNA gyrase. This inhibition prevents the duplication of bacterial DNA, leading to antimicrobial effects .

Cellular Effects:

The compound has been shown to influence cell signaling pathways and gene expression. For instance, studies reveal that it can modulate metabolic pathways by interacting with specific enzymes or cofactors.

Antimicrobial Activity

This compound exhibits significant antibacterial activity against various strains. In vitro studies have demonstrated that it can effectively inhibit the growth of bacteria at micromolar concentrations. The compound's mechanism includes disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. For example, its derivatives have been reported to inhibit the c-Myc/Max/DNA complex formation, which is crucial for cancer cell survival .

Case Studies

- Hepatitis B Virus Inhibition : A study focused on methylated derivatives of related compounds demonstrated potent inhibition of Hepatitis B virus (HBV) replication at concentrations as low as 10 µM. Molecular docking simulations suggested strong binding affinity to viral proteins .

- Antitubercular Activity : In a comparative study, several quinolone derivatives were tested against Mycobacterium tuberculosis (Mtb). Methyl 4-hydroxy derivatives exhibited comparable efficacy to standard antitubercular drugs like ethambutol, with minimal cytotoxicity towards mammalian cells .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | MIC (µM) | Notes |

|---|---|---|---|

| Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline | Antibacterial and anticancer | 10 | Effective against HBV and Mtb |

| 4-hydroxy-2-thioxo-1,2-dihydroquinoline | Antibacterial | 5 | Increased antibacterial activity due to sulfur |

| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline | Antimicrobial | 15 | Used in synthesis of heterocyclic compounds |

Eigenschaften

IUPAC Name |

methyl 4-hydroxy-2-oxo-1-phenylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-17(21)14-15(19)12-9-5-6-10-13(12)18(16(14)20)11-7-3-2-4-8-11/h2-10,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBULOZGQDCZEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.